![molecular formula C17H20N4O2 B2442197 N-[1-(3-CICLOPROPIL-1,2,4-OXADIAZOL-5-IL)CICLOHEXIL]PIRIDINA-4-CARBOXAMIDA CAS No. 1396765-68-6](/img/structure/B2442197.png)
N-[1-(3-CICLOPROPIL-1,2,4-OXADIAZOL-5-IL)CICLOHEXIL]PIRIDINA-4-CARBOXAMIDA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-[1-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Mecanismo De Acción
Target of action
Compounds containing the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Mode of action
The exact mode of action can vary depending on the specific compound and its targets. 1,2,4-oxadiazoles generally work by interacting with various enzymes and proteins that contribute to the proliferation of cancer cells .
Biochemical pathways
The affected pathways can also vary, but they generally involve the inhibition of key enzymes and proteins involved in the proliferation of infectious agents or cancer cells .
Result of action
The result of the compound’s action would be the inhibition of the proliferation of the targeted infectious agents or cancer cells .
Análisis Bioquímico
Biochemical Properties
The oxadiazole ring in N-[1-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE is a key structural feature that contributes to its biochemical properties . Oxadiazoles are known to interact with a variety of enzymes and proteins, and they have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities
Cellular Effects
For instance, some oxadiazole derivatives exhibit cytotoxic activity against tumor and non-tumor mammalian cell lines
Molecular Mechanism
Oxadiazole derivatives have been shown to act on several enzymes and pathways, including thymidylate synthase, histone deacetylase, topoisomerase II, and telomerase
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE involves the formation of the 1,2,4-oxadiazole ring, which is a common heterocyclic scaffold in medicinal chemistry . The synthetic route typically starts with the cyclization of appropriate precursors, followed by nucleophilic alkylation to introduce the cyclohexyl and isonicotinamide groups . The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization and alkylation steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents used in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially enhancing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-[1-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of the oxadiazole ring and the cyclohexyl and isonicotinamide groups. This unique structure allows it to interact with a broader range of molecular targets, potentially enhancing its biological activity and making it a valuable tool in scientific research .
Propiedades
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-15(13-6-10-18-11-7-13)20-17(8-2-1-3-9-17)16-19-14(21-23-16)12-4-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUIOCKTAZSVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2442114.png)
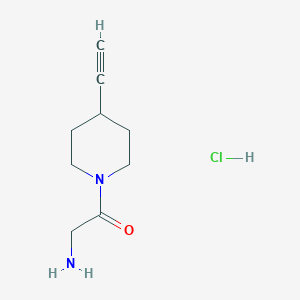
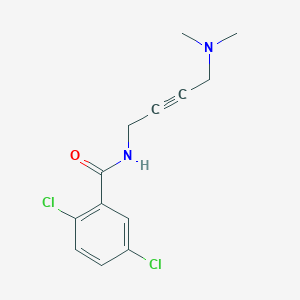
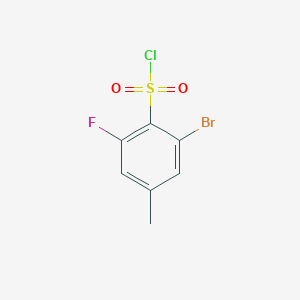
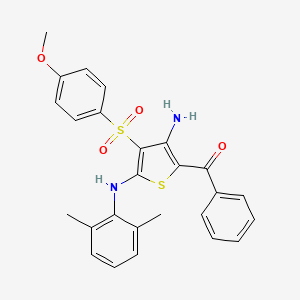
![2,5-diethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B2442125.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2442128.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide](/img/structure/B2442129.png)
![Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2442130.png)
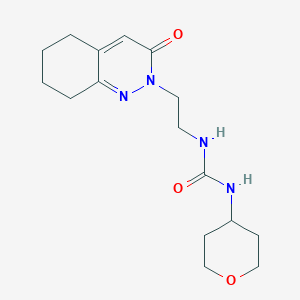
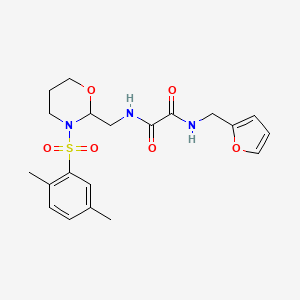
![2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine](/img/structure/B2442133.png)
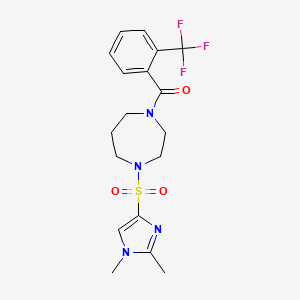
![N,N-dimethyl-4-{[(2E)-3-(thiophen-3-yl)prop-2-enamido]methyl}piperidine-1-carboxamide](/img/structure/B2442135.png)
